methyl N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate
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Overview
Description
Methyl N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate is an organic compound that belongs to the class of sulfonyl glycinates. These compounds are known for their diverse applications in various fields, including medicinal chemistry and materials science. The presence of both sulfonyl and glycinate groups in the molecule imparts unique chemical properties that make it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate typically involves the reaction of 3,5-dimethylphenylamine with phenylsulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with methyl glycinate under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Methyl N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The glycinate moiety may also play a role in modulating the compound’s biological effects by interacting with cellular receptors and pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)alaninate
- Methyl N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)valinate
Uniqueness
Methyl N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2-[N-(benzenesulfonyl)-3,5-dimethylanilino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-13-9-14(2)11-15(10-13)18(12-17(19)22-3)23(20,21)16-7-5-4-6-8-16/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJOUTNLDKWAHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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